molecular formula C22H17N3O4 B3455217 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B3455217
M. Wt: 387.4 g/mol
InChI Key: ZDDCHOPUZAQKBA-UHFFFAOYSA-N
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Description

“N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide” is an organic compound . It belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in the literature . A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . The molecule has twelve possible conformers and tautomers .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a benzene-fused oxazole ring structure . The molecular formula is C21H15N3O4 .


Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . They are used as intermediates for the preparation of new biological materials .

Safety and Hazards

While specific safety and hazard information for “N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide” is not available, general precautions for handling benzoxazole derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research may focus on exploring their potential applications in various fields of medicine and chemistry.

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-7-10-16(22-24-17-5-3-4-6-20(17)29-22)11-18(13)23-21(26)15-9-8-14(2)19(12-15)25(27)28/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDCHOPUZAQKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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